Aniline-13C6

Description

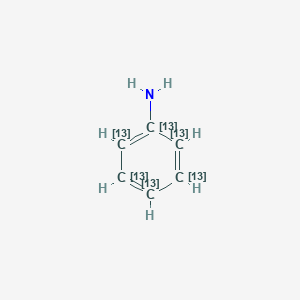

Structure

3D Structure

Properties

IUPAC Name |

(1,2,3,4,5,6-13C6)cyclohexatrienamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N/c7-6-4-2-1-3-5-6/h1-5H,7H2/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAYRUJLWNCNPSJ-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80461130 | |

| Record name | Aniline-13C6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.083 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100849-37-4 | |

| Record name | Aniline-13C6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aniline-13C6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Aniline-13C6: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Aniline-13C6 is a stable, isotopically labeled form of aniline where all six carbon atoms in the benzene ring are replaced with the carbon-13 (¹³C) isotope. This labeling provides a distinct mass shift, making it an invaluable tool in quantitative bioanalysis and metabolic research. Its chemical behavior is virtually identical to its unlabeled counterpart, allowing it to serve as an ideal internal standard in mass spectrometry-based assays. This guide provides an in-depth overview of the chemical structure, properties, and applications of this compound, with a focus on its use in research and drug development.

Chemical Structure and Properties

This compound consists of a phenyl group, uniformly labeled with ¹³C, attached to an amino group (-NH₂). The presence of the six ¹³C atoms results in a mass increase of 6 atomic mass units compared to unlabeled aniline.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | ¹³C₆H₅NH₂ | [1] |

| Molecular Weight | 99.08 g/mol | [1][2] |

| CAS Number | 100849-37-4 | [1][2] |

| Appearance | Colorless to pale yellow or brownish oily liquid | [3] |

| Odor | Musty, fishy, amine-like | [3][4][5] |

| Melting Point | -6 °C | [6][7] |

| Boiling Point | 184 °C | [2][6] |

| Density | 1.087 g/mL at 25 °C | [1][6] |

| Refractive Index | n20/D 1.586 | [6] |

| Isotopic Purity | ≥99 atom % ¹³C | [6][8] |

| Mass Shift | M+6 | [6][8] |

| Solubility | Slightly soluble in water; more soluble in organic solvents like alcohol, benzene, and ether. | [4][5] |

| Storage Temperature | 2-8°C, protected from light and kept dry. | [6][7] |

Applications in Research and Drug Development

The primary application of this compound is as an internal standard for quantitative analysis using isotope dilution mass spectrometry (IDMS).[9] This technique is crucial in various stages of drug discovery and development, including pharmacokinetic and toxicokinetic studies, as well as in clinical diagnostics and environmental analysis.[10]

Key Applications Include:

-

Pharmacokinetic (PK) Studies: this compound is used to accurately quantify the concentration of aniline-containing drugs and their metabolites in biological matrices such as plasma, urine, and tissues.[10][11]

-

Metabolite Identification: By using this compound in the synthesis of a drug candidate, researchers can trace the metabolic fate of the aniline moiety within a biological system, aiding in the unequivocal identification of metabolites.[11]

-

Bioavailability and Bioequivalence Studies: Stable isotopes are employed to assess the absorption, distribution, metabolism, and excretion (ADME) of drugs.[12]

-

Environmental and Industrial Monitoring: It serves as a reference standard for the analysis of aniline in environmental samples.[6]

Experimental Protocols

Quantitative Analysis of an Aniline-Containing Analyte in a Biological Matrix using this compound as an Internal Standard by LC-MS/MS

This protocol provides a general methodology for the quantification of an analyte containing an aniline functional group in a biological sample (e.g., urine or plasma) using this compound as a stable isotope-labeled internal standard (SIL-IS).

1. Materials and Reagents:

-

This compound (Internal Standard)

-

Unlabeled analyte standard

-

Control biological matrix (e.g., human plasma, urine)

-

High-purity solvents (e.g., methanol, acetonitrile, water)

-

Formic acid or ammonium acetate (for mobile phase modification)

-

Sample preparation reagents (e.g., protein precipitation agents like acetonitrile or methanol, solid-phase extraction cartridges)

2. Preparation of Standard Solutions:

-

Stock Solutions: Prepare individual stock solutions of the analyte and this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards at various concentrations. Prepare a working solution of this compound at a fixed concentration.

3. Sample Preparation:

-

Spiking: To a known volume of the biological sample, add a small, precise volume of the this compound working solution. For calibration curve samples, also add the appropriate analyte working solution.

-

Extraction:

-

Protein Precipitation: For plasma samples, add a protein precipitation agent (e.g., 3 volumes of cold acetonitrile), vortex, and centrifuge to pellet the proteins. Collect the supernatant.

-

Solid-Phase Extraction (SPE): For more complex matrices or to achieve lower detection limits, use an appropriate SPE cartridge to clean up the sample and concentrate the analyte.

-

Urine Samples: Urine may require dilution with water and centrifugation before analysis. For conjugated metabolites, an enzymatic hydrolysis step may be necessary.[13]

-

-

Evaporation and Reconstitution: Evaporate the extracted sample to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: Use a suitable C18 reversed-phase column.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing 0.1% formic acid, is commonly used.

-

Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

-

Injection Volume: Inject a small volume (e.g., 5-10 µL) of the prepared sample.

-

-

Mass Spectrometry (MS/MS):

-

Ionization: Use electrospray ionization (ESI) in positive ion mode.

-

Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for both the analyte and this compound.

-

5. Data Analysis:

-

Construct a calibration curve by plotting the ratio of the analyte peak area to the this compound peak area against the analyte concentration.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

General Protocol for ¹³C NMR Spectroscopy of this compound

1. Sample Preparation:

-

Dissolve an appropriate amount of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio.

2. Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

3. Data Acquisition:

-

Set the spectrometer to the ¹³C nucleus frequency.

-

Acquire the spectrum using a standard pulse program for a one-dimensional ¹³C NMR experiment, typically with proton decoupling.

-

The number of scans will depend on the sample concentration and the desired signal-to-noise ratio.

4. Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum and perform baseline correction.

-

Reference the spectrum to the solvent peak or an internal standard (e.g., TMS).

Visualizations

Experimental Workflow for Quantitative Analysis

References

- 1. rsc.org [rsc.org]

- 2. Quantitative analysis of six heterocyclic aromatic amines in mainstream cigarette smoke condensate using isotope dilution liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. cdc.gov [cdc.gov]

- 6. rsc.org [rsc.org]

- 7. 2. synthesis-of-paracetamol.pdf [slideshare.net]

- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 9. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. ukessays.com [ukessays.com]

- 12. crimsonpublishers.com [crimsonpublishers.com]

- 13. Human metabolism and excretion kinetics of aniline after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Purification of Aniline-13C6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Aniline-13C6, an isotopically labeled compound crucial for a range of applications in research and development, including metabolic studies and as a reference standard in environmental and industrial analysis.[1] This document details the common synthetic pathways, experimental protocols, purification techniques, and analytical characterization of this compound.

Introduction to this compound

This compound is a stable isotope-labeled form of aniline where all six carbon atoms in the benzene ring are replaced with the carbon-13 (¹³C) isotope. This labeling provides a distinct mass shift of +6 compared to unlabeled aniline, making it an invaluable tracer in mass spectrometry-based studies.[1] Its primary applications are in drug metabolism and pharmacokinetic (DMPK) studies, environmental fate analysis, and as an internal standard for the quantification of aniline.

Physical and Chemical Properties:

| Property | Value |

| Chemical Formula | ¹³C₆H₅NH₂ |

| Molecular Weight | 99.08 g/mol [1] |

| CAS Number | 100849-37-4[1] |

| Isotopic Purity | ≥ 99 atom % ¹³C[1] |

| Chemical Purity | ≥ 99% (CP)[1] |

| Appearance | Liquid[1] |

| Boiling Point | 184 °C (lit.)[1] |

| Melting Point | -6 °C (lit.)[1] |

| Density | 1.087 g/mL at 25 °C[1] |

| Storage | 2-8°C[1] |

Synthesis of this compound

The most common and established synthetic route to this compound involves a two-step process starting from Benzene-¹³C₆:

-

Nitration: Electrophilic nitration of Benzene-¹³C₆ to produce Nitrobenzene-¹³C₆.

-

Reduction: Reduction of the nitro group of Nitrobenzene-¹³C₆ to the corresponding amine.

This pathway is widely used for the synthesis of anilines from aromatic compounds.[1]

Step 1: Nitration of Benzene-¹³C₆ to Nitrobenzene-¹³C₆

The nitration of the ¹³C-labeled benzene ring is achieved by treating it with a nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

Reaction:

¹³C₆H₆ + HNO₃ --(H₂SO₄)--> ¹³C₆H₅NO₂ + H₂O

Step 2: Reduction of Nitrobenzene-¹³C₆ to Aniline-¹³C₆

The reduction of the nitro group is a critical step and can be accomplished through several methods. The choice of reducing agent can depend on the desired scale, chemoselectivity, and laboratory conditions. Common methods include the use of metals in acidic media (e.g., tin or iron with hydrochloric acid) or catalytic hydrogenation.

This is a classical and industrially significant method for the reduction of nitroarenes. It utilizes iron filings in the presence of a small amount of hydrochloric acid.

Reaction:

4 ¹³C₆H₅NO₂ + 9 Fe + 4 H₂O --(HCl)--> 4 ¹³C₆H₅NH₂ + 3 Fe₃O₄

Experimental Protocol (Adapted from general procedures):

-

To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add grease-free iron filings and water.

-

Heat the mixture to approximately 60°C.

-

Add a small portion of Nitrobenzene-¹³C₆ and concentrated hydrochloric acid. An exothermic reaction should commence.

-

Maintain the reaction temperature between 80-90°C by controlled addition of the remaining Nitrobenzene-¹³C₆ and by cooling the flask in a water bath if the reaction becomes too vigorous.

-

After the addition is complete, continue heating the mixture on a water bath for 3-4 hours to ensure complete reaction.

-

Make the reaction mixture alkaline by the cautious addition of a sodium hydroxide or sodium carbonate solution.

-

The crude this compound can then be isolated by steam distillation.

Quantitative Data (Expected):

Based on similar syntheses of partially labeled anilines, a yield of around 55% can be anticipated for this reduction step.[2]

Catalytic hydrogenation offers a cleaner and often more efficient alternative to metal/acid reductions. Palladium on carbon (Pd/C) is a commonly used catalyst.

Reaction:

¹³C₆H₅NO₂ + 3 H₂ --(Pd/C)--> ¹³C₆H₅NH₂ + 2 H₂O

Experimental Protocol (Adapted from general procedures):

-

In a hydrogenation vessel, dissolve Nitrobenzene-¹³C₆ in a suitable solvent such as ethyl acetate or ethanol.

-

Add a catalytic amount of 5-10% Palladium on Carbon (Pd/C).

-

Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating.

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

The filtrate containing the this compound can then be concentrated under reduced pressure.

Quantitative Data (Expected):

Catalytic hydrogenation is generally a high-yielding reaction, and yields exceeding 90% can be expected under optimized conditions.

Purification of this compound

Crude this compound obtained from the synthesis will contain unreacted starting materials, byproducts, and residual reagents. A multi-step purification process is typically required to achieve the high purity needed for its applications.

Steam Distillation

Steam distillation is a highly effective method for separating aniline from non-volatile impurities and the inorganic salts formed during the reduction step.[3]

Experimental Protocol:

-

Transfer the alkaline reaction mixture to a distillation flask.

-

Introduce steam into the flask. The steam will carry the volatile aniline over into the condenser.

-

Collect the distillate, which will be a two-phase mixture of aniline and water.

Solvent Extraction

After steam distillation, the aniline is separated from the aqueous phase by solvent extraction.

Experimental Protocol:

-

Transfer the distillate to a separatory funnel.

-

Add a suitable organic solvent, such as diethyl ether or dichloromethane, to extract the aniline.

-

Separate the organic layer.

-

Wash the organic layer with brine to remove residual water.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Filter to remove the drying agent and concentrate the organic solution under reduced pressure to obtain the crude aniline.

Fractional Distillation

For achieving high chemical purity, fractional distillation under reduced pressure is the final and most critical purification step. This separates the this compound from any remaining volatile impurities.

Experimental Protocol:

-

Set up a fractional distillation apparatus.

-

Place the crude this compound in the distillation flask.

-

Apply a vacuum and gently heat the flask.

-

Collect the fraction that distills at the boiling point of aniline at the applied pressure.

High-Performance Liquid Chromatography (HPLC)

For applications requiring the highest purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed. A reverse-phase C18 column is typically used with a mobile phase consisting of acetonitrile and water, often with a buffer like formic acid for MS compatibility.[4][5]

Typical HPLC Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase |

| Mobile Phase | Acetonitrile/Water gradient |

| Detector | UV at 254 nm |

Analytical Characterization

The identity and purity of the synthesized this compound must be confirmed using various analytical techniques.

Summary of Analytical Data:

| Technique | Expected Results |

| ¹H-NMR | The proton NMR spectrum will show signals corresponding to the aromatic and amine protons. The coupling patterns will be influenced by the ¹³C labeling. |

| ¹³C-NMR | The carbon-13 NMR spectrum will show characteristic signals for the aromatic carbons, confirming the incorporation of the ¹³C label.[6] |

| Mass Spectrometry (MS) | Mass spectrometry will confirm the molecular weight of 99.08 g/mol and the isotopic enrichment. |

| Gas Chromatography (GC) | GC analysis can be used to determine the chemical purity of the final product. |

| High-Performance Liquid Chromatography (HPLC) | HPLC can be used to assess the purity and quantify the compound. |

Visualizing the Workflow

The following diagrams illustrate the synthesis and purification workflows for this compound.

Caption: Synthesis workflow for this compound.

Caption: Purification workflow for this compound.

References

- 1. 苯胺-13C6 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]

- 2. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 3. Sciencemadness Discussion Board - Aniline - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]

- 6. Aniline(62-53-3) 13C NMR [m.chemicalbook.com]

Aniline-13C6 (CAS: 100849-37-4): A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Aniline-13C6, a stable isotope-labeled compound critical for a range of applications in research and development. This document details its chemical and physical properties, outlines key experimental protocols, and visualizes relevant pathways and workflows to support its effective implementation in the laboratory.

Core Properties and Specifications

This compound is a form of aniline in which all six carbon atoms in the benzene ring are the 13C isotope. This isotopic labeling provides a distinct mass shift, making it an invaluable tool for mass spectrometry-based applications.

| Property | Value | Citations |

| CAS Number | 100849-37-4 | [1] |

| Molecular Formula | ¹³C₆H₇N | [1] |

| Molecular Weight | 99.08 g/mol | [1] |

| Isotopic Purity | ≥99 atom % ¹³C | [1] |

| Chemical Purity | ≥98% | [2] |

| Appearance | Liquid | [1] |

| Melting Point | -6 °C (lit.) | [1] |

| Boiling Point | 184 °C (lit.) | [1] |

| Density | 1.087 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.586 (lit.) | [1] |

| Storage Temperature | 2-8°C | [1] |

| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml, Ethanol:PBS (pH 7.2) (1:4): 0.2 mg/ml | |

| SMILES String | N[13c]1[13cH][13cH][13cH][13cH][13cH]1 | [1] |

| InChI Key | PAYRUJLWNCNPSJ-IDEBNGHGSA-N | [1] |

Applications in Research and Development

This compound serves as a critical tool in a variety of scientific disciplines:

-

Metabolic Studies: As a stable isotope tracer, it is used to investigate the biotransformation of aromatic amines.[1] The labeled aniline can be introduced into biological systems, and its metabolic fate can be tracked using mass spectrometry to elucidate metabolic pathways and identify novel metabolites.[3]

-

Quantitative Analysis: It is widely used as an internal standard for the accurate quantification of aniline and its derivatives in complex matrices, such as environmental samples.[1][4] Isotope dilution mass spectrometry using this compound can correct for matrix effects and variations in sample preparation.

-

Chemical Synthesis: this compound is a versatile building block for the synthesis of other ¹³C-labeled compounds.[2] This includes the preparation of labeled drug molecules, metabolites, and probes for use in drug discovery and development. For example, it can be used in the synthesis of ¹³C₆-labeled derivatives of tryptophan and indole.[2]

-

Proteomics and Glycomics: In quantitative proteomics, aniline-containing reagents are used for isotopic labeling of glycans to enable their analysis by mass spectrometry. The use of ¹²C₆ and ¹³C₆ aniline allows for differential labeling and relative quantification of N-glycans from different samples.

Experimental Protocols

Protocol 1: Quantification of Aniline in Wastewater using this compound as an Internal Standard by GC-MS

This protocol is adapted from EPA methodologies for the analysis of aniline derivatives in environmental samples.

1. Scope and Application: This method is for the determination of aniline in industrial wastewater samples using gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard for accurate quantification.

2. Reagents and Standards:

-

Aniline (analytical standard)

-

This compound (≥99 atom % ¹³C)

-

Methylene chloride (pesticide grade)

-

Sodium hydroxide (1.0 M)

-

Anhydrous sodium sulfate

-

Methanol (HPLC grade)

-

Stock Standard Solutions (1000 mg/L): Prepare by accurately weighing and dissolving aniline and this compound in methanol.

3. Sample Preparation:

-

Collect a 1-liter wastewater sample.

-

Spike the sample with a known amount of the this compound internal standard solution.

-

Adjust the pH of the sample to >11 with 1.0 M sodium hydroxide.[5]

-

Perform a liquid-liquid extraction by transferring the sample to a separatory funnel and extracting twice with 60 mL of methylene chloride.

-

Combine the methylene chloride extracts and dry by passing through a column of anhydrous sodium sulfate.[5]

-

Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish apparatus.

4. GC-MS Analysis:

-

GC System: Gas chromatograph equipped with a capillary column (e.g., DB-5ms).

-

Injector: Splitless mode, 250°C.

-

Oven Program: Initial temperature of 60°C, hold for 2 min, then ramp at 10°C/min to 280°C and hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

MS System: Quadrupole mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Selected Ion Monitoring (SIM).

-

Monitor characteristic ions for aniline (e.g., m/z 93, 66).

-

Monitor characteristic ions for this compound (e.g., m/z 99, 72).

-

5. Quantification: Create a calibration curve by analyzing a series of standards containing known concentrations of aniline and a fixed concentration of this compound. The concentration of aniline in the sample is determined by comparing the ratio of the peak area of the analyte to the peak area of the internal standard against the calibration curve.

Experimental workflow for aniline quantification in wastewater.

Protocol 2: General Workflow for a Stable Isotope Tracing Study of Aniline Metabolism

This protocol outlines a general approach for using this compound to trace its metabolic fate in a cell culture model.

1. Cell Culture and Labeling:

-

Culture cells of interest (e.g., primary hepatocytes) to mid-logarithmic growth phase.

-

Replace the standard culture medium with a medium containing a known concentration of this compound.

-

Incubate the cells for a desired period to allow for the uptake and metabolism of the labeled compound.

2. Metabolite Extraction:

-

Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells and extract metabolites using a cold solvent mixture (e.g., 80:20 methanol:water).

-

Separate the polar metabolites from lipids and proteins by centrifugation.

3. LC-MS/MS Analysis:

-

Analyze the polar metabolite extract using liquid chromatography-mass spectrometry (LC-MS/MS).

-

Use a high-resolution mass spectrometer to detect and identify metabolites containing the ¹³C label.

-

The mass shift of +6 Da will indicate metabolites derived from this compound.

-

Fragment the labeled parent ions (MS/MS) to aid in structural elucidation.

4. Data Analysis:

-

Process the LC-MS/MS data to identify and quantify the labeled metabolites.

-

Map the identified metabolites onto known biotransformation pathways of aniline to determine the metabolic flux.

Workflow for stable isotope tracing of aniline metabolism.

Signaling and Metabolic Pathways

Aniline Biotransformation

The metabolism of aniline primarily occurs in the liver and involves both Phase I and Phase II enzymatic reactions. The major pathway involves the oxidation of aniline to various hydroxylated and conjugated metabolites. The use of this compound allows for the precise tracking of these transformations.[6]

Simplified metabolic pathway of this compound.

Role in Drug Development and Signaling Pathway Analysis

Many therapeutic agents contain an aniline or aniline-like moiety. The metabolic fate of these drugs can significantly impact their efficacy and safety. Aniline derivatives have been shown to modulate various signaling pathways, including the Epidermal Growth Factor Receptor (EGFR) pathway, which is crucial in cell proliferation and is often dysregulated in cancer.

This compound can be used to synthesize ¹³C-labeled versions of aniline-containing drugs. These labeled drugs can then be used in cell-based assays to:

-

Quantify the uptake and metabolism of the drug.

-

Identify the drug's target proteins through techniques like thermal proteome profiling.

-

Trace the impact of the drug on downstream metabolic pathways that are regulated by the target signaling pathway.

Logical relationship for using this compound in drug development.

Safety Information

Aniline is a hazardous substance and should be handled with appropriate safety precautions.

-

Hazard Statements: Toxic if swallowed, in contact with skin, or if inhaled. May cause an allergic skin reaction, causes serious eye damage, and is suspected of causing genetic defects and cancer. Causes damage to organs (blood) through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects.[1]

-

Precautionary Statements: Avoid release to the environment. Wear protective gloves/protective clothing/eye protection/face protection. If swallowed, immediately call a poison center or doctor.[1]

-

Signal Word: Danger[1]

Users should always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. epa.gov [epa.gov]

- 3. Aniline and its metabolites generate free radicals in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 5. benchchem.com [benchchem.com]

- 6. The metabolism and disposition of aniline in the isolated blood-perfused liver of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Aniline-13C6: A Technical Guide for Researchers in Drug Development and Life Sciences

Aniline-13C6 is a stable isotope-labeled form of aniline, a foundational aromatic amine in organic chemistry and a crucial building block in the synthesis of a wide range of industrial chemicals, dyes, and pharmaceuticals. This technical guide provides an in-depth overview of the molecular properties, applications, and relevant experimental protocols for this compound, tailored for researchers, scientists, and professionals in drug development.

Stable isotope-labeled compounds, such as this compound, are indispensable tools in modern research, particularly in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The incorporation of the heavy isotope of carbon (¹³C) provides a distinct mass shift, allowing for its precise differentiation from its naturally abundant counterpart. This property makes it an excellent internal standard for quantitative analysis and a powerful tracer for metabolic and environmental fate studies.

Core Molecular and Physical Properties

This compound shares identical chemical properties with unlabeled aniline but is distinguished by its higher molecular weight due to the six ¹³C atoms in its benzene ring. This mass difference is the basis for its utility in isotope dilution mass spectrometry.

| Property | Value | References |

| Chemical Formula | ¹³C₆H₅NH₂ | [1][2] |

| Molecular Weight | 99.08 g/mol | [1][2] |

| Isotopic Purity | ≥99 atom % ¹³C | [1][3] |

| CAS Number | 100849-37-4 | [1][2] |

| Form | Liquid | [1] |

| Density | 1.087 g/mL at 25 °C | [1][4] |

| Boiling Point | 184 °C | |

| Melting Point | -6 °C |

A hydrochloride salt of this compound is also commercially available with the following properties:

| Property | Value | References |

| Chemical Formula | ¹³C₆H₅NH₂·HCl | [3] |

| Molecular Weight | 135.54 g/mol | [3] |

| CAS Number | 89059-38-1 | [3] |

Applications in Research and Development

This compound serves as a versatile tool in a variety of scientific applications, primarily leveraging its properties as a stable isotope-labeled internal standard.

Quantitative Mass Spectrometry

The most prominent application of this compound is as an internal standard in quantitative mass spectrometry-based assays. By adding a known amount of this compound to a sample, any variability during sample preparation, extraction, and analysis that affects the native aniline will also proportionally affect the labeled standard. This allows for accurate and precise quantification of aniline in complex matrices such as environmental samples, biological fluids, and tissues.

Metabolic and Biotransformation Studies

This compound is instrumental in elucidating the metabolic fate of aniline and its derivatives. As a tracer, it allows researchers to follow the biotransformation of the aniline molecule through various metabolic pathways. This is particularly relevant in toxicology and drug metabolism studies, as aniline is a known metabolite of certain drugs and a potential carcinogen. The labeled carbon atoms enable the unambiguous identification of aniline-derived metabolites in complex biological systems.

Environmental Fate and Monitoring

Given that aniline and its derivatives are environmental contaminants, this compound is used as a reference standard for the analysis of these compounds in environmental samples such as water and soil. Its use improves the accuracy and reliability of methods for monitoring the presence and concentration of aniline pollutants.

Experimental Protocols

The following provides a generalized experimental workflow for the use of this compound as an internal standard in a typical quantitative analysis by liquid chromatography-mass spectrometry (LC-MS).

Caption: Generalized workflow for quantitative analysis using this compound as an internal standard.

Detailed Methodology

-

Preparation of Internal Standard Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Preparation of Working Standard Solution: Dilute the stock solution to a working concentration (e.g., 1 µg/mL) with the same solvent. The optimal concentration of the internal standard should be determined during method development.

-

Sample Preparation:

-

To a known volume or weight of the sample (e.g., 1 mL of plasma or 1 g of soil), add a precise volume of the this compound working standard solution.

-

Perform the extraction procedure appropriate for the sample matrix and analyte. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.

-

Evaporate the solvent from the extract and reconstitute in the mobile phase for LC-MS analysis.

-

-

LC-MS Analysis:

-

Inject the reconstituted sample into the LC-MS system.

-

Separate the analyte and internal standard from matrix components using a suitable analytical column and mobile phase gradient.

-

Detect the analyte and internal standard using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode. The MRM transitions for aniline and this compound should be optimized for sensitivity and specificity.

-

-

Data Analysis:

-

Integrate the peak areas for both aniline and this compound.

-

Calculate the peak area ratio of aniline to this compound.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of a series of known standards.

-

Determine the concentration of aniline in the samples by interpolating their peak area ratios from the calibration curve.

-

Metabolic Pathways of Aniline

Aniline undergoes extensive metabolism in biological systems, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. The major metabolic pathways include N-hydroxylation and ring hydroxylation. The resulting metabolites can undergo further conjugation reactions. Understanding these pathways is crucial for assessing the toxicity and carcinogenic potential of aniline and related compounds.

Caption: Simplified diagram of the major metabolic pathways of aniline in mammals.

The use of this compound as a tracer allows for the precise tracking of the carbon skeleton through these metabolic transformations, aiding in the identification and quantification of various metabolites. This information is vital for constructing a comprehensive metabolic profile and understanding the mechanisms of toxicity.

References

A Technical Guide to Aniline-13C6: Isotopic Purity and Enrichment

Introduction

Aniline-13C6 is a stable isotope-labeled form of aniline where all six carbon atoms in the benzene ring are replaced with the carbon-13 (¹³C) isotope. This uniform labeling makes it an invaluable tool for researchers, scientists, and drug development professionals. Its primary applications include serving as a high-fidelity internal standard for quantitative mass spectrometry, a tracer in metabolic studies of aromatic amines, and a building block in the synthesis of complex ¹³C-labeled molecules.[1] The reliability of data generated using this compound is directly dependent on its isotopic enrichment and chemical purity. This guide provides an in-depth overview of these critical quality attributes, the analytical methods used for their determination, and the compound's application.

Quality Specifications: Purity and Enrichment

The utility of this compound hinges on three key parameters: isotopic enrichment, isotopic purity, and chemical purity.

-

Isotopic Enrichment: This refers to the percentage of a specific isotope at a particular atomic position. For this compound, high enrichment means that the vast majority of molecules contain ¹³C at all six carbon positions.

-

Isotopic Purity: This specifies the percentage of molecules that are fully labeled as intended (i.e., contain only ¹³C atoms in the benzene ring).

-

Chemical Purity: This indicates the percentage of the material that is chemically aniline, irrespective of its isotopic composition.

High isotopic enrichment is crucial to ensure a distinct mass shift from the unlabeled analogue, which is fundamental for its use as an internal standard. High chemical purity ensures that no other compounds interfere with the analysis. Commercial-grade this compound typically meets stringent quality standards.

Table 1: Typical Product Specifications for this compound

| Parameter | Typical Specification | Significance |

|---|---|---|

| Isotopic Enrichment | ≥ 99 atom % ¹³C | Ensures a clear mass separation from the natural abundance compound in mass spectrometry. |

| Chemical Purity | ≥ 98% | Minimizes interference from chemical impurities in analytical assays. |

| Molecular Weight | 99.08 g/mol | Reflects the mass of the fully ¹³C-labeled molecule. |

| Mass Shift | M+6 | The molecular ion peak appears 6 Da higher than unlabeled aniline. |

Synthesis and Purification Overview

The synthesis of this compound typically starts from a ¹³C-labeled precursor, such as Benzene-¹³C₆. A common synthetic route involves the nitration of the labeled benzene ring, followed by the reduction of the resulting nitro group to an amine.[2]

Purification is critical to remove any remaining starting materials, reagents, and byproducts, such as partially labeled species or oxidation products. Standard purification methods for aniline include:

-

Distillation: Vacuum distillation is effective for separating aniline from less volatile impurities.[3][4]

-

Derivative Formation: For very high purity, aniline can be converted to a crystalline derivative like N-acetylaniline or aniline oxalate, which is then recrystallized and converted back to aniline.[3][4]

-

Drying: Aniline is hygroscopic and must be dried, typically using potassium hydroxide (KOH) pellets before final distillation.[3][4]

Analytical Methodologies for Quality Control

The determination of isotopic enrichment and chemical purity requires robust analytical techniques. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the two primary methods employed.[5]

MS is a highly sensitive technique that separates ions based on their mass-to-charge (m/z) ratio. It directly measures the distribution of isotopologues (molecules differing in their number of isotopic atoms), making it ideal for determining isotopic enrichment.[5] Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used for this purpose.

Experimental Protocol: GC-MS for Isotopic Enrichment

-

Sample Preparation:

-

Accurately prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent like ethyl acetate or methanol.

-

No derivatization is typically required for aniline analysis by GC-MS.

-

-

Instrumentation and Analysis:

-

Gas Chromatograph (GC):

-

Column: Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms).

-

Injection: Inject 1 µL of the sample solution in split or splitless mode.

-

Temperature Program: Start at a low temperature (e.g., 60°C), ramp to a higher temperature (e.g., 250°C) to ensure elution of aniline and any impurities.

-

-

Mass Spectrometer (MS):

-

Ionization: Use standard Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Acquire data in full scan mode over a mass range that includes the molecular ions of unlabeled (m/z 93) and labeled (m/z 99) aniline.

-

-

-

Data Analysis:

-

Identify the chromatographic peak for aniline.

-

Extract the mass spectrum for this peak.

-

Calculate the isotopic enrichment by determining the relative abundances of the M+6 peak (m/z 99) compared to the sum of all aniline-related isotopologue peaks (M+0 to M+6).

-

Correct for the natural abundance of ¹³C in any unlabeled aniline present.

-

NMR spectroscopy provides detailed structural information and can be used to confirm the position of isotopic labels and quantify enrichment.[6][7] Quantitative ¹³C NMR (qNMR) directly measures the ¹³C content.

Experimental Protocol: Quantitative ¹³C NMR for Isotopic Enrichment

-

Sample Preparation:

-

Dissolve a precisely weighed amount of this compound (typically 5-20 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[5]

-

Add a known amount of an internal standard with a single, well-resolved resonance if absolute quantification is needed.

-

-

Instrumentation and Analysis:

-

Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended.

-

Experiment: Acquire a quantitative ¹³C NMR spectrum. This requires specific parameters to ensure accurate signal integration:

-

Use inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).

-

Employ a long relaxation delay (at least 5 times the longest T₁ of the carbon nuclei) between scans to allow for full magnetization recovery.

-

Use a calibrated 90° pulse angle.

-

-

-

Data Analysis:

-

Process the spectrum with appropriate phasing and baseline correction.

-

Integrate the signals corresponding to the aromatic carbons of this compound.

-

Isotopic enrichment can be determined by comparing the integral of the ¹³C signals to the integral of a known internal standard or by analyzing the satellite peaks in a ¹H NMR spectrum.[5][8] The ¹³C spectrum of Aniline-¹³C₆ will show complex splitting patterns due to ¹³C-¹³C coupling, unlike the singlet peaks seen for natural abundance aniline.

-

Table 2: Comparison of Primary Analytical Techniques

| Feature | Mass Spectrometry (MS) | NMR Spectroscopy |

|---|---|---|

| Principle | Separation of ions by mass-to-charge ratio.[5] | Detection of nuclear spin properties in a magnetic field.[5] |

| Information | Provides the distribution of isotopologues (M, M+1, etc.).[5] | Provides positional information of the label and structural confirmation.[5] |

| Sensitivity | Very high (nanogram to picogram range).[5] | Lower (milligram range).[5] |

| Throughput | High, especially when coupled with chromatography (GC/LC).[5] | Lower, due to longer acquisition times for quantitative scans.[5] |

| Key Advantage | Excellent for quantifying overall enrichment and detecting trace isotopologues. | Unambiguous confirmation of label position and molecular structure. |

Application Spotlight: Isotope Dilution Mass Spectrometry (IDMS)

The most prominent use of this compound is as an internal standard (IS) in Isotope Dilution Mass Spectrometry (IDMS). This technique provides highly accurate and precise quantification of the unlabeled analyte in complex matrices like environmental samples or biological fluids.[9][10]

The principle of IDMS is that the stable isotope-labeled standard is chemically identical to the analyte of interest.[11] Therefore, it behaves identically during sample preparation, extraction, and chromatographic separation, effectively correcting for any sample loss or matrix-induced signal suppression/enhancement.[10] ¹³C-labeled standards are often preferred over deuterated (²H) standards because they tend to co-elute perfectly with the analyte, whereas deuterium labeling can sometimes cause a slight shift in retention time.[10]

References

- 1. nbinno.com [nbinno.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Purification of Aniline - Chempedia - LookChem [lookchem.com]

- 4. reddit.com [reddit.com]

- 5. benchchem.com [benchchem.com]

- 6. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 9. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chiron.no [chiron.no]

- 11. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Stable Isotope Labeling with Aniline-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

Introduction to Stable Isotope Labeling with Aniline-¹³C₆

Stable Isotope Labeling (SIL) is a powerful and indispensable technique in modern scientific research, enabling the tracing of molecules through complex biological and chemical systems. By replacing atoms with their heavier, non-radioactive isotopes, researchers can differentiate and quantify metabolites, proteins, and other compounds with high precision using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] This approach provides unparalleled insights into metabolic pathways, pharmacokinetic properties of drugs, and the dynamics of cellular processes.[1][2]

Aniline-¹³C₆ is a stable isotope-labeled variant of aniline where all six carbon atoms in the benzene ring are replaced with the ¹³C isotope.[3] This uniform labeling provides a distinct mass shift of +6 Daltons compared to its unlabeled counterpart, making it an excellent tracer and internal standard for a wide array of applications.[4] Its utility spans from fundamental metabolic research and environmental analysis to critical stages of drug discovery and development.[4][5] Aniline and its derivatives are key components in many biologically active molecules, including pharmaceuticals, making Aniline-¹³C₆ a vital tool for understanding their metabolic fate, efficacy, and potential toxicity.[5][6]

This guide provides an in-depth overview of the core principles, experimental protocols, and key applications of Aniline-¹³C₆ in research and drug development.

Core Applications of Aniline-¹³C₆

Metabolic Pathway Tracing

Aniline-¹³C₆ serves as a precursor for the synthesis of other isotopically labeled compounds, such as tryptophan and indole derivatives.[3] When introduced into a biological system, the ¹³C-labeled aniline core can be traced through various biotransformation pathways.[3][4] This allows researchers to:

-

Elucidate Metabolic Networks: By monitoring the incorporation of the ¹³C label into downstream metabolites, scientists can map and quantify the flow (flux) of molecules through specific metabolic pathways.[3][7]

-

Identify Novel Metabolites: The distinct isotopic signature helps in the discovery and identification of previously unknown metabolites of aniline-containing compounds.[8]

-

Study Biotransformation: It is applied in metabolic studies to understand the biotransformation of aromatic amines.[4]

Internal Standard for Quantitative Analysis

In quantitative bioanalysis, particularly using mass spectrometry, Aniline-¹³C₆ is an ideal internal standard.[5] Its chemical and physical properties are nearly identical to unlabeled aniline, meaning it behaves similarly during sample preparation, chromatography, and ionization.[5] However, its higher mass allows it to be distinguished from the endogenous analyte.[5] This application is crucial for:

-

Accurate Quantification: It corrects for variations in sample extraction, matrix effects, and instrument response, ensuring precise and reliable concentration measurements.[5]

-

Pharmacokinetic Studies: Essential for accurately determining the absorption, distribution, metabolism, and excretion (ADME) profiles of aniline-containing drugs.

-

Environmental Monitoring: Used as a labeled reference standard for the analysis of aniline in environmental samples.[4]

Drug Metabolism and Toxicology

The aniline moiety is present in many pharmaceutical compounds but can be associated with metabolic instability and toxicity concerns, such as the formation of reactive metabolites.[6][9] Aniline-¹³C₆ is instrumental in addressing these challenges:

-

Metabolite Identification: Synthesizing a drug candidate with a ¹³C₆-aniline core allows researchers to definitively trace the fate of that specific part of the molecule, simplifying the identification of its metabolites in complex biological samples.[5]

-

Reactive Metabolite Trapping: Helps in studies designed to trap and identify reactive electrophilic metabolites that could lead to toxicity.[9]

-

Human Metabolism Studies: Isotope-labeled aniline has been used in human studies to determine excretion kinetics and identify major metabolites, such as N-acetyl-4-aminophenol (paracetamol), providing crucial data on its biotransformation.[10]

Quantitative Data Summary

Quantitative data is essential for the effective application of Aniline-¹³C₆. The following tables summarize its key properties and relevant analytical parameters.

Table 1: Physicochemical Properties of Aniline-¹³C₆

| Property | Value | Reference |

| CAS Number | 100849-37-4 | [3] |

| Molecular Formula | ¹³C₆H₅NH₂ | [4] |

| Molecular Weight | 99.08 g/mol | [3] |

| Isotopic Purity | ≥99 atom % ¹³C | [4] |

| Chemical Purity | ≥98-99% | [11] |

| Form | Liquid | [4] |

| Boiling Point | 184 °C | [4] |

| Melting Point | -6 °C | [4] |

| Density | 1.087 g/mL at 25 °C | [4] |

| Storage Temperature | 2-8°C or Room Temperature | [4] |

Table 2: Human Metabolism & Excretion Kinetics of a Single Oral Aniline Dose

This data was obtained from a study using isotope-labeled aniline in human volunteers.[10]

| Metabolite / Compound | Percentage of Oral Dose Excreted in Urine (48h) | Elimination Half-Time (hours) | Time to Peak Concentration (hours) |

| N-acetyl-4-aminophenol (Paracetamol) | 55.7 - 68.9% | 3.4 - 4.3 | ~4 |

| Mercapturic Acid Conjugate | 2.5 - 6.1% | 4.1 - 5.5 | ~6 |

| Acetanilide | 0.14 - 0.36% | 1.3 - 1.6 | ~1 |

| Free Aniline | Minor amounts | 0.6 - 1.2 | ~1 |

Table 3: Comparison of Mass Spectrometry Techniques for ¹³C-Labeled Phenylalanine

This table summarizes findings on the precision of different MS techniques for measuring low enrichment of L-[ring-¹³C₆]phenylalanine, which is relevant to the analysis of Aniline-¹³C₆ derivatives.[12]

| Technique | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) | Relative Sample Size Required |

| GC/C/IRMS | 13.0% | 9.2% | 10x |

| LC/MS/MS | 1.7% | 3.2% | 1x |

| GC/MS/MS | 6.3% | 10.2% | 3.75x |

| GC/MS | 13.5% | 25.0% | 3.75x |

CV: Coefficient of Variation. Lower CV indicates higher precision. LC/MS/MS demonstrates the highest precision for this application.[12]

Experimental Protocols

The following protocols provide a detailed methodology for a typical stable isotope labeling experiment in cell culture, followed by sample preparation for mass spectrometry analysis.

Protocol 1: ¹³C Labeling in Cell Culture

This protocol outlines the steps for introducing a ¹³C-labeled substrate into cell culture to achieve isotopic steady state for metabolic flux analysis.[13]

Materials:

-

Cells of interest

-

Base cell culture medium (e.g., glucose-free DMEM)

-

¹³C-labeled tracer (e.g., a compound synthesized from Aniline-¹³C₆)

-

Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled substrates

-

Sterile Phosphate-Buffered Saline (PBS)

-

Standard cell culture equipment (incubator, flasks, plates)

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to grow to the desired confluency (typically 50-70%). Ensure enough cells are plated for downstream analysis.

-

Media Preparation: Prepare the labeling medium by supplementing the base medium with the ¹³C-labeled tracer at the desired concentration. Add dFBS and other necessary supplements.

-

Adaptation (Optional but Recommended): For some cell lines, a gradual adaptation to the labeling medium may be necessary to minimize metabolic stress and achieve a true metabolic steady state.

-

Labeling: Aspirate the standard culture medium and wash the cells once with sterile PBS. Add the pre-warmed ¹³C labeling medium to the cells.

-

Incubation: Incubate the cells for a duration sufficient to achieve isotopic steady state. This time is cell-line dependent and must be determined empirically, but is often between 18-24 hours for many mammalian cell lines.[13]

Protocol 2: Metabolite Extraction

This protocol describes how to rapidly halt metabolic activity and extract intracellular metabolites for analysis.[13]

Materials:

-

Cold quenching/extraction solution (e.g., 80:20 methanol:water, pre-chilled to -80°C)

-

Cell scraper

-

Microcentrifuge and pre-chilled tubes

Procedure:

-

Quenching: At the end of the incubation period, quickly aspirate the labeling medium. Immediately add the ice-cold quenching/extraction solution to the culture vessel to halt all enzymatic activity.

-

Scraping: Place the culture vessel on ice and scrape the cells into the quenching solution.

-

Collection: Transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Centrifugation: Centrifuge at high speed (e.g., >13,000 x g) for 5-10 minutes at 4°C to pellet cell debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new tube for analysis. The sample can be stored at -80°C.

Protocol 3: Sample Preparation for MS Analysis (Protein Digestion)

For proteomic applications where Aniline-¹³C₆ is used to synthesize labeled amino acids that are incorporated into proteins, the proteins must be digested into peptides prior to MS analysis.[14]

Materials:

-

Lysis Buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.0)

-

Dithiothreitol (DTT) for reduction

-

Iodoacetamide (IAA) for alkylation

-

Trypsin (mass spectrometry grade)

-

Ammonium Bicarbonate (NH₄HCO₃)

-

Desalting columns (e.g., C18)

Procedure:

-

Protein Extraction: Lyse cells containing the labeled proteins and quantify the protein concentration.

-

Reduction: Add DTT to a final concentration of 10 mM. Incubate at 37°C for 1 hour.

-

Alkylation: Add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 45 minutes.

-

Digestion: Dilute the sample with 50 mM NH₄HCO₃ to reduce the urea concentration to below 1 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

-

Desalting: Acidify the sample with formic acid and desalt the resulting peptides using a C18 column to remove salts and detergents that interfere with MS analysis.

-

Analysis: The purified, labeled peptides are now ready for LC-MS/MS analysis.

Visualizations: Pathways and Workflows

The following diagrams illustrate key processes involving stable isotope labeling with Aniline-¹³C₆.

References

- 1. benchchem.com [benchchem.com]

- 2. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy Aniline-13C6 | 100849-37-4 [smolecule.com]

- 4. This compound 13C 99atom 100849-37-4 [sigmaaldrich.com]

- 5. nbinno.com [nbinno.com]

- 6. cresset-group.com [cresset-group.com]

- 7. Metabolic flux analysis - Wikipedia [en.wikipedia.org]

- 8. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) [frontiersin.org]

- 10. Human metabolism and excretion kinetics of aniline after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. Comparison of different mass spectrometry techniques in the measurement of L-[ring-13C6]phenylalanine incorporation into mixed muscle proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

Aniline-13C6: A Comprehensive Technical Guide to Safety, Handling, and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling, storage, and application of Aniline-13C6. Designed for professionals in research and drug development, this document summarizes critical safety data, details experimental protocols, and visualizes key workflows and metabolic pathways to ensure safe and effective use of this isotopically labeled compound.

Safety Data and Hazard Information

This compound, while a crucial tool in metabolic research, is a hazardous substance requiring strict adherence to safety protocols. The following tables summarize the key quantitative safety and physical data.

Table 1: GHS Hazard Classification and Statements

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed. |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin. |

| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled. |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction. |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage. |

| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects. |

| Carcinogenicity | 2 | H351: Suspected of causing cancer. |

| Specific Target Organ Toxicity (Repeated Exposure) | 1 | H372: Causes damage to organs (Blood) through prolonged or repeated exposure. |

| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life. |

| Hazardous to the Aquatic Environment, Chronic Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects. |

Data sourced from multiple Safety Data Sheets.

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | ¹³C₆H₅NH₂ |

| Molecular Weight | 99.08 g/mol |

| Appearance | Colorless to yellowish or brownish oily liquid |

| Odor | Musty, fishy odor |

| Melting Point | -6 °C |

| Boiling Point | 184 °C |

| Flash Point | 70 °C (158 °F) - closed cup |

| Density | 1.087 g/mL at 25 °C |

| Solubility | Slightly soluble in water; miscible with most organic solvents. |

Data sourced from multiple Safety Data Sheets and chemical databases.

Table 3: Exposure Limits

| Agency | Limit | Value | Notes |

| OSHA (PEL) | 8-hour TWA | 5 ppm (19 mg/m³) | Skin notation |

| ACGIH (TLV) | 8-hour TWA | 2 ppm (7.6 mg/m³) | Skin notation |

| NIOSH (REL) | Up to 10-hour TWA | Reduce exposure to lowest feasible concentration | Potential occupational carcinogen |

| IDLH | Immediately Dangerous to Life or Health | 100 ppm |

TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; REL: Recommended Exposure Limit; IDLH: Immediately Dangerous to Life or Health. Data sourced from OSHA, ACGIH, and NIOSH.

Safe Handling and Storage

Proper handling and storage of this compound are paramount to ensure the safety of laboratory personnel.

Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood or a glove box.

-

Eye Protection: Wear tight-fitting safety goggles and/or a full-face shield.

-

Skin Protection: Wear impervious protective clothing, including a lab coat, apron, or coveralls. Gloves are mandatory; butyl rubber or Viton gloves are recommended for prolonged contact. Nitrile gloves may be suitable for short-term use but should be checked for compatibility.

-

Respiratory Protection: If working outside of a fume hood or in case of insufficient ventilation, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.

Storage Requirements

-

Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.

-

Keep containers tightly closed and properly labeled.

-

Store separately from incompatible materials such as strong oxidizing agents, strong acids, and bases.

-

Protect from moisture and light.

Spill and Emergency Procedures

-

Small Spills: In case of a small spill, trained personnel wearing appropriate PPE can absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). The contaminated material should be collected in a sealed container for hazardous waste disposal.

-

Large Spills: For large spills, evacuate the area immediately and contact emergency services.

-

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Experimental Protocols

This compound is primarily used as an internal standard in quantitative analysis and as a tracer in metabolic studies. Below is a representative protocol for its use as an internal standard in the quantification of aniline in a biological matrix by LC-MS/MS.

Protocol: Quantification of Aniline in Urine using this compound as an Internal Standard by LC-MS/MS

This protocol is based on methodologies for the analysis of small molecules in biological fluids.

1. Materials and Reagents:

-

Aniline (unlabeled standard)

-

This compound (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Urine samples (control and study samples)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Preparation of Standard and Internal Standard Solutions:

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve aniline and this compound in methanol to prepare individual primary stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions of unlabeled aniline by serial dilution of the primary stock solution with methanol:water (1:1, v/v).

-

Internal Standard Working Solution (e.g., 1 µg/mL): Dilute the this compound primary stock solution with methanol:water (1:1, v/v).

3. Sample Preparation:

-

Thaw urine samples to room temperature and vortex to mix.

-

To 1 mL of each urine sample (including calibration standards and quality controls prepared in control urine), add a fixed amount of the this compound internal standard working solution.

-

Perform a solid-phase extraction (SPE) to clean up the sample and concentrate the analyte. Condition the SPE cartridge with methanol followed by deionized water. Load the sample, wash with a weak organic solvent, and elute the aniline and this compound with a stronger organic solvent (e.g., acetonitrile).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate aniline from matrix components.

-

Flow Rate: e.g., 0.3 mL/min.

-

Injection Volume: e.g., 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Aniline: Determine the precursor ion (e.g., m/z 94) and a suitable product ion.

-

This compound: Determine the precursor ion (e.g., m/z 100) and a corresponding product ion.

-

-

Optimize MS parameters (e.g., collision energy, cone voltage) for maximum signal intensity.

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of aniline to this compound against the concentration of the aniline standards.

-

Determine the concentration of aniline in the unknown samples by interpolating their peak area ratios from the calibration curve.

Metabolic Pathway of Aniline

In humans, aniline undergoes extensive metabolism primarily in the liver. A study involving the oral administration of isotope-labeled aniline to human volunteers identified several key metabolites.[1][2][3] The major metabolic pathway involves N-acetylation and hydroxylation, followed by conjugation for excretion.[1][2][3]

The primary metabolite is N-acetyl-4-aminophenol (acetaminophen), which is formed after enzymatic hydrolysis of its glucuronide and sulfate conjugates.[1][2][3] This indicates that aniline is first hydroxylated to 4-aminophenol, which is then N-acetylated. Another significant metabolite is the mercapturic acid conjugate of N-acetyl-4-aminophenol.[1][2][3] Minor metabolites include acetanilide and free aniline.[1][2][3]

This guide is intended to provide a comprehensive overview for the safe and effective use of this compound. Always refer to the most current Safety Data Sheet provided by the manufacturer and follow all institutional safety guidelines.

References

physical properties of Aniline-13C6 liquid

An in-depth technical guide on the , designed for researchers, scientists, and drug development professionals.

Core Physical Properties of Aniline-13C6

This compound is the isotopically labeled form of aniline where all six carbon atoms in the benzene ring are the carbon-13 isotope. This labeling is crucial for its use in metabolic studies, environmental analysis, and as an internal standard in mass spectrometry, where the mass shift allows for clear differentiation from its naturally occurring counterpart. While isotopic labeling results in a higher molecular weight, the macroscopic physical properties are generally very similar to those of unlabeled aniline.

Data Presentation: Physical Properties

The following tables summarize the key physical properties of this compound and, for comparison, unlabeled Aniline.

Table 1: Physical Properties of this compound Liquid

| Property | Value | Conditions |

| Boiling Point | 184 °C | at standard atmospheric pressure |

| Melting Point | -6 °C | |

| Density | 1.087 g/mL | at 25 °C[1] |

| Refractive Index | 1.586 | at 20 °C, sodium D-line (589 nm) |

Table 2: Physical Properties of Unlabeled Aniline Liquid for Comparison

| Property | Value | Conditions |

| Boiling Point | 184 - 184.13 °C | at standard atmospheric pressure[2][3][4][5] |

| Melting Point | -6 to -6.3 °C | [2][3][4][5] |

| Density | 1.022 - 1.033 g/mL | at 25 °C[2] |

| Refractive Index | 1.586 | at 20 °C, sodium D-line (589 nm)[2] |

| Solubility in Water | 3.6 g/100 mL | at 20 °C[5][6] |

| General Solubility | Miscible | with alcohol, ether, and most organic solvents[4][7][8] |

The primary difference noted is the density, which is higher for this compound due to the heavier carbon-13 isotopes. Other properties such as boiling point, melting point, and refractive index are remarkably similar, as these are more dependent on intermolecular forces than on isotopic composition.

Experimental Protocols

Detailed methodologies for determining the key physical properties of liquid compounds like this compound are provided below.

Determination of Boiling Point (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[9] The capillary method is a common and efficient technique for determining the boiling point of small liquid samples.[9][10]

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., MelTemp)

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Liquid sample (this compound)

-

Heat source (Bunsen burner or hot plate)

Procedure:

-

Sample Preparation: Place a few milliliters of the this compound liquid into the small test tube.

-

Capillary Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid.[11][12]

-

Apparatus Setup: Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in a Thiele tube containing a heating liquid (e.g., mineral oil). Heat the side arm of the Thiele tube gently.[11]

-

Observation: As the temperature rises, air trapped in the capillary will slowly bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary's open end.[10]

-

Recording the Boiling Point: Note the temperature when this rapid stream of bubbles is observed. Then, remove the heat source and allow the apparatus to cool slowly. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the precise boiling point of the liquid.[9][11]

Determination of Density (Pycnometer or Graduated Cylinder Method)

Density is the mass per unit volume of a substance.[13] A straightforward method involves accurately measuring the mass of a known volume of the liquid.

Apparatus:

-

Digital balance (accurate to at least 0.01 g)

-

Graduated cylinder (e.g., 10 mL or 25 mL) or a pycnometer (density bottle) for higher accuracy

-

Liquid sample (this compound)

-

Thermometer

Procedure:

-

Mass of Empty Container: Place the clean, dry graduated cylinder or pycnometer on the digital balance and tare it, or record its empty mass (m1).[14][15]

-

Measure Volume: Carefully add a specific volume of this compound to the graduated cylinder (e.g., 10 mL). For a pycnometer, fill it completely. Record the exact volume (V).

-

Measure Mass of Liquid: Place the container with the liquid back on the balance and record the total mass (m2).

-

Calculate Mass of Liquid: The mass of the liquid (m) is calculated by subtracting the empty container's mass from the total mass (m = m2 - m1).[16]

-

Calculate Density: Use the formula ρ = m / V to calculate the density.[14]

-

Temperature Control: Record the temperature of the liquid, as density is temperature-dependent.[13] For best results, perform the measurement in a temperature-controlled environment and repeat the procedure multiple times to obtain an average value.[14][17]

Determination of Refractive Index (Abbe Refractometer Method)

The refractive index measures how light propagates through a substance and is a characteristic property.[18] The Abbe refractometer is a standard instrument for this measurement.

Apparatus:

-

Abbe refractometer

-

Light source (typically a sodium lamp)

-

Liquid sample (this compound)

-

Dropper or pipette

-

Lens cleaning tissue and ethanol

Procedure:

-

Instrument Calibration: Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: Open the prism of the refractometer. Using a dropper, place a few drops of this compound onto the surface of the lower prism.

-

Prism Closure: Close the prisms firmly. The liquid will spread into a thin film between them.

-

Measurement: Look through the eyepiece and turn the adjustment knob until the boundary line between the light and dark regions is sharp and centered in the crosshairs.

-

Reading the Value: Read the refractive index value from the instrument's scale. Most refractometers also have a temperature display, which should be recorded.

-

Temperature Correction: If the measurement temperature is not 20°C, a correction factor may be applied.[18]

-

Cleaning: After the measurement, clean the prism surfaces thoroughly with ethanol and a soft lens tissue.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the boiling point of this compound using the capillary method.

Workflow for Boiling Point Determination via Capillary Method.

References

- 1. This compound 13C 99atom 100849-37-4 [sigmaaldrich.com]

- 2. Aniline-15N 15N 98atom 7022-92-6 [sigmaaldrich.com]

- 3. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. byjus.com [byjus.com]

- 5. Aniline - Wikipedia [en.wikipedia.org]

- 6. Aniline, 99.8%, pure | Fisher Scientific [fishersci.ca]

- 7. camachem.com [camachem.com]

- 8. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 9. Video: Boiling Points - Concept [jove.com]

- 10. Video: Boiling Points - Procedure [jove.com]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 13. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 14. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]